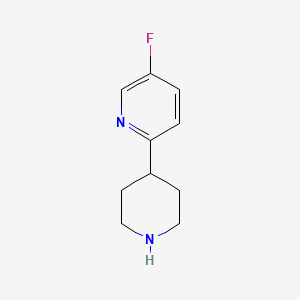

5-Fluoro-2-(piperidin-4-YL)pyridine

Description

Contextualization within Fluorinated Pyridine (B92270) and Piperidine (B6355638) Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.govnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" due to its prevalence in a wide array of bioactive compounds and FDA-approved drugs. nih.govrsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving the pharmacokinetic properties of a molecule, such as solubility. nih.govajrconline.org Pyridine and its derivatives are integral to numerous natural products and have been developed for a wide range of therapeutic applications. ajrconline.orgresearchgate.netdovepress.com

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design. e-bookshelf.dewiley.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physicochemical characteristics. nih.gov Incorporating fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. nih.govmdpi.com Consequently, fluorinated heterocycles are a rapidly growing class of compounds found in potent pharmaceuticals and agrochemicals. e-bookshelf.de

The piperidine ring, a saturated six-membered heterocycle, is another one of the most common scaffolds found in pharmaceuticals. researchgate.net Its three-dimensional structure allows it to act as a versatile scaffold, enabling the precise orientation of functional groups to interact with biological targets. The synthesis of fluorinated piperidines is an area of active research, aiming to combine the structural benefits of the piperidine ring with the advantageous properties of fluorine. nih.gov

Structural Significance and Research Interest of the 5-Fluoro-2-(piperidin-4-YL)pyridine Scaffold

The research interest in this compound stems from the synergistic combination of its constituent parts. The scaffold links the 4-position of a piperidine ring directly to the 2-position of a 5-fluoropyridine ring. This specific arrangement has several important implications for its use in research, particularly in drug discovery.

The 5-fluoropyridine moiety is of particular interest. The fluorine atom at the 5-position influences the electronic properties of the pyridine ring, which can modulate its pKa and interaction capabilities. This substitution pattern is found in approved pharmaceuticals, such as Lemborexant, where the fluorine atom is noted as being crucial for achieving high in vitro binding affinity and a good pharmacological profile. mdpi.com The pyridine nitrogen itself serves as a key interaction point, capable of forming hydrogen bonds with biological receptors. nih.gov

The piperidine moiety provides a non-aromatic, flexible, yet conformationally constrained anchor. Its basic nitrogen can be protonated under physiological conditions, which can be critical for solubility and for forming ionic interactions with acidic residues in protein binding pockets. The linkage at the 4-position of the piperidine ring allows for derivatization at the piperidine nitrogen, providing a convenient handle for chemists to modify the molecule's properties or attach it to other fragments to build more complex structures. The substitution of a phenyl group with a pyridine ring has been shown to enhance biochemical potency and metabolic stability in drug candidates. nih.gov

The combination of the electron-withdrawing fluorine atom on the polar pyridine ring with the saturated, basic piperidine group creates a molecule with a unique distribution of properties. This makes the this compound scaffold a valuable building block for creating libraries of compounds for screening against various biological targets. nih.gov

Overview of Current Academic Research Themes Pertaining to this compound and its Derivatives

Academic and industrial research involving the this compound scaffold and its derivatives spans several key themes, primarily centered on its application as a core fragment in medicinal chemistry.

One major research theme is its use as a building block in the synthesis of more complex molecules for drug discovery. The presence of reactive sites—the piperidine nitrogen and the potential for further functionalization on the pyridine ring—makes it a versatile starting material. A related compound, 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, is commercially available, indicating the utility of this general structural motif in synthetic campaigns. bldpharm.com

Derivatives of this scaffold are being investigated for their potential as inhibitors of various enzymes, particularly kinases. Kinases are a critical class of drug targets, and pyridine-containing compounds are frequently found in kinase inhibitors. acs.org For example, research into dual SIK2/SIK3 inhibitors, which have potential applications in inflammatory diseases, has explored pyridine derivatives as a key scaffold. acs.org The structural features of this compound make it a suitable candidate for designing molecules that can fit into the ATP-binding pocket of kinases.

Furthermore, the scaffold is relevant to research on central nervous system (CNS) agents. The piperidine and pyridine moieties are common in CNS-active compounds. The ability of fluorine to enhance membrane permeability can be advantageous for drugs targeting the brain. nih.govnih.gov The development of fluorinated pyridine derivatives for various biological targets remains an active area of investigation. mdpi.comacs.org The synthesis of fluorinated piperidines and pyridines is also a significant research focus, with methods being developed for their efficient and selective preparation. nih.gov

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 874805-49-3 |

| Molecular Formula | C₁₀H₁₃FN₂ |

| Molecular Weight | 180.22 g/mol |

| Appearance | Solid |

| Boiling Point | Approx. 296.7 °C at 760 mmHg |

| Density | Approx. 1.1 g/cm³ |

| pKa (strongest basic) | Approx. 9.6 |

Note: The values presented are computationally predicted or sourced from chemical supplier databases and should be considered estimates.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSRVNMGHZPKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295398 | |

| Record name | 5-Fluoro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138217-86-3 | |

| Record name | 5-Fluoro-2-(4-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138217-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Piperidin 4 Yl Pyridine

Strategies for the Construction of the 5-Fluoro-2-(piperidin-4-YL)pyridine Core

The assembly of the target molecule can be approached through two primary retrosynthetic disconnections: forming the substituted pyridine (B92270) ring first, or attaching the piperidine (B6355638) group to a pre-existing fluorinated pyridine.

Direct Synthetic Routes to Substituted Pyridines

The construction of the 5-fluoro-2-substituted pyridine core can be achieved through various methods. One common approach involves the synthesis of a precursor like 2-amino-5-fluoropyridine (B1271945), which serves as a versatile intermediate. researchgate.netchemicalbook.com A novel synthetic route to 2-amino-5-fluoropyridine starting from 2-aminopyridine (B139424) has been proposed, involving steps such as nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction, followed by hydrolysis. researchgate.net This method offers an alternative to routes that start with 2-chloro-5-aminopyridine, aiming to simplify experimental procedures and improve yields. researchgate.net

Another strategy involves the synthesis of 5-fluoro-2-hydroxypyridine (B1303129) from 5-fluoro-2-methoxypyridine. chemicalbook.com This transformation can be achieved by treatment with strong acids like hydrochloric or hydrobromic acid at elevated temperatures. chemicalbook.com The resulting 5-fluoro-2-hydroxypyridine can then be further functionalized at the 2-position to introduce the desired piperidinyl group.

Furthermore, a facile route to 2-fluoropyridines can be achieved from readily available pyridine N-oxides. acs.orgnih.gov These starting materials can be converted to 2-pyridyltrialkylammonium salts under mild, metal-free conditions. nih.gov These stable intermediates can then undergo nucleophilic fluorination to yield the desired 2-fluoropyridine (B1216828) derivatives. acs.orgnih.gov

| Starting Material | Key Transformation(s) | Resulting Intermediate |

| 2-Aminopyridine | Nitration, acetylation, reduction, diazotization, Schiemann reaction, hydrolysis researchgate.net | 2-Amino-5-fluoropyridine researchgate.net |

| 5-Fluoro-2-methoxypyridine | Acid-catalyzed demethylation chemicalbook.com | 5-Fluoro-2-hydroxypyridine chemicalbook.com |

| Pyridine N-oxides | Conversion to 2-pyridyltrialkylammonium salts, nucleophilic fluorination acs.orgnih.gov | 2-Fluoropyridine derivatives acs.orgnih.gov |

Integration of the Piperidin-4-yl Moiety

Once the 5-fluoropyridine core is established, the piperidin-4-yl group can be introduced. A prevalent method for this is the hydrogenation of a pre-formed substituted pyridine. researchgate.net This approach often involves the modification of the pyridine ring followed by its reduction to the corresponding piperidine. researchgate.net For instance, a rhodium-catalyzed dearomatization-hydrogenation process allows for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors in a highly diastereoselective manner. nih.gov This strategy has been successfully applied to produce a variety of substituted fluorinated piperidines. nih.gov

Another innovative strategy involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates to generate N-(hetero)arylpiperidines. chemrxiv.orgchemrxiv.orgresearcher.life This method allows for the convergent coupling of diverse pyridine and aniline (B41778) fragments, offering a versatile route to a wide range of piperidine derivatives. chemrxiv.orgchemrxiv.org

Cross-coupling reactions also provide a powerful tool for this transformation. A rhodium-catalyzed asymmetric reductive Heck reaction between a dihydropyridine (B1217469) derivative and a suitable boronic acid can furnish 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov

Targeted Fluorination Approaches in Related Systems

The introduction of the fluorine atom is a critical step in the synthesis of this compound. Several modern fluorination techniques can be applied, particularly in the later stages of the synthesis.

Late-Stage Fluorination Techniques

Late-stage fluorination allows for the introduction of fluorine into complex molecules at a late point in the synthetic sequence, which is highly valuable for creating analogues for structure-activity relationship studies. nih.govacs.org One notable method involves the deoxyfluorination of phenols to aryl fluorides using reagents like PhenoFluor. acs.org This approach is effective for a range of aromatic systems, including those that are electron-rich. acs.org Tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) offers another powerful late-stage functionalization strategy for pyridines. nih.govacs.org

| Technique | Reagent/Catalyst | Substrate Type | Key Feature |

| Deoxyfluorination | PhenoFluor acs.org | Phenols acs.org | One-step conversion of phenols to aryl fluorides. acs.org |

| C-H Fluorination/SNAr | AgF2 nih.govacs.org | Pyridines, Diazines nih.govacs.org | Allows for late-stage diversification of heterocycles. nih.govacs.org |

Electrophilic Fluorination Methodologies

Electrophilic fluorination reagents are widely used to introduce fluorine into organic molecules. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent reagent for the electrophilic fluorination of various substrates, including 1,2-dihydropyridines, to produce fluorinated 3,6-dihydropyridines. nih.govnih.gov These intermediates can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov The fluorination of imidazo[1,2-a]pyridines with Selectfluor® in aqueous conditions has also been reported to yield 3-fluorinated products regioselectively. acs.org

Directed C-H Fluorination

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials. orgsyn.org A method utilizing silver(II) fluoride (B91410) (AgF2) has been developed for the site-selective C-H fluorination of pyridines and diazines, showing high tolerance for various functional groups. orgsyn.orgnih.gov This reaction typically occurs at or near room temperature with exclusive selectivity for fluorination at the position adjacent to the nitrogen atom. orgsyn.orgnih.gov The resulting 2-fluoropyridines can then undergo nucleophilic aromatic substitution to introduce a range of substituents. nih.govacs.orgnih.gov This approach is inspired by the classic Chichibabin amination reaction. nih.govpkusz.edu.cn

Radiosynthesis Techniques for Labeled Analogs

The development of radiolabeled analogs of piperidine-containing compounds is crucial for their use in preclinical and clinical imaging studies, such as positron emission tomography (PET). A notable example involves the radiosynthesis of fluoroanalogs of piperidine-containing anaplastic lymphoma kinase (ALK) inhibitors, ceritinib (B560025) and alectinib. nih.gov Researchers have successfully synthesized a series of these radiolabeled compounds, which demonstrated enhanced pharmacokinetic characteristics for central nervous system (CNS) penetration. nih.gov The introduction of a fluorine-18 (B77423) (¹⁸F) isotope is a common strategy in developing PET tracers.

Functional Group Interconversions and Derivatization Strategies

Modification of the Piperidine Nitrogen for Diverse Analogs

The secondary amine of the piperidine ring in this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the generation of diverse analog libraries. This functional group can readily undergo N-alkylation, N-acylation, and N-arylation reactions to introduce various substituents. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

For instance, trapping the unprotected fluorinated piperidine with different protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) after hydrogenation of the corresponding fluoropyridine is a common strategy. nih.gov This not only facilitates purification but also provides a stable intermediate for further synthetic manipulations. The synthesis of 2-Fluoro-5-((4-methylpiperidin-1-yl)methyl)pyridine is an example of such a modification where a methyl group is introduced. bldpharm.com

Introduction of Boronic Acid Functionality

The introduction of a boronic acid or boronic ester group onto the pyridine ring is a powerful strategy for creating versatile building blocks for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction enables the formation of carbon-carbon bonds, allowing for the attachment of a wide array of aryl and heteroaryl groups.

A common method to synthesize pyridinyl boronic acids involves the reaction of a bromo- or iodopyridine with a diboronic acid reagent in the presence of a palladium catalyst. nih.gov Another approach is the electrophilic trapping of an arylmetal intermediate, formed via lithium-halogen exchange at low temperatures, with a borate (B1201080) ester. nih.gov For example, (2-fluoropyridin-4-yl)boronic acid has been synthesized by treating 4-bromo-2-fluoropyridine (B161659) with n-butyllithium and then triisopropyl borate at -78 °C. chemicalbook.com

The resulting boronic acid derivatives, such as 5-fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid, pinacol (B44631) ester and 2-[4-(4-Chlorophenylsulfonyl)piperazin-1-yl]pyridine-5-boronic acid, pinacol ester, are stable and can be used in subsequent synthetic steps to build more complex molecules. uni.luboronmolecular.com The boronic acid group is considered a bioisostere of a carboxylic acid and is generally non-toxic, breaking down to boric acid in the body, which is considered a "green compound". nih.gov

Green Chemistry Principles in the Synthesis of Pyridine and Piperidine Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds like pyridine and piperidine derivatives is gaining increasing attention to minimize environmental impact. niscpr.res.in Key aspects include the use of environmentally benign solvents, catalysts, and reagents, as well as developing one-pot syntheses to reduce waste and improve efficiency. niscpr.res.innih.gov

For instance, the industrial synthesis of piperidine often involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. nih.gov More environmentally friendly approaches are being explored. A notable development is the synthesis of piperidines from the bio-based platform chemical furfural (B47365). nih.gov This process utilizes a Ru1CoNP/HAP surface single-atom alloy catalyst for the direct amination of furfural in the presence of ammonia (B1221849) and hydrogen, achieving high yields under mild conditions. nih.gov This method represents a sustainable route to piperidines from renewable resources. nih.gov

Another green approach involves the use of ionic liquids as catalysts. For example, the synthesis of 5-methylpyridinium derivatives has been achieved through a one-pot multicomponent reaction catalyzed by ionic liquids like [BMIM][OH], offering advantages such as simple work-up and cost-effectiveness. niscpr.res.in

Metal-Catalyzed Reactions in Pyridine and Piperidine Synthesis

Metal-catalyzed reactions are indispensable tools in the synthesis of pyridine and piperidine derivatives, enabling efficient and selective transformations. nih.govmdpi.comijpsonline.com

Hydrogenation: The catalytic hydrogenation of substituted pyridines is a widely used method to produce piperidines. mdpi.com Various metal catalysts, including palladium, rhodium, and borenium catalysts, are effective for this transformation. nih.govmdpi.com For instance, a heterogeneous palladium catalyst has been employed for the selective reduction of fluoropyridines to access all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Rhodium catalysts have also been shown to be suitable for pyridine hydrogenation. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the synthesis of aryl- and heteroaryl-substituted pyridines. nih.govijpsonline.com These reactions typically involve the coupling of a halopyridine with a boronic acid derivative. nih.gov

C-H Functionalization: Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful one-step method for synthesizing substituted pyridines. ijpsonline.com For example, 3-fluoropyridines can be prepared from α-fluoro-α,β-unsaturated oximes and terminal alkynes through this method. ijpsonline.com

Cyclization Reactions: Metal catalysts can also promote cyclization reactions to form the pyridine or piperidine ring. For example, palladium acetate (B1210297) in the presence of p-Toluene Sulphonic Acid (PTSA) has been used to synthesize 2-phenyl pyridine from acetophenone (B1666503) and 1,3-diaminopropane. ijpsonline.com

The table below summarizes some of the metal-catalyzed reactions used in the synthesis of pyridine and piperidine derivatives.

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Hydrogenation | Palladium | Fluoropyridines | Fluorinated Piperidines | nih.gov |

| Hydrogenation | Rhodium | Pyridines | Piperidines | mdpi.com |

| Hydrogenation | Borenium | Substituted Pyridines | Tetrahydropyridines | mdpi.com |

| Suzuki-Miyaura Coupling | Palladium | Halopyridine, Boronic Acid | Aryl-substituted Pyridine | nih.gov |

| C-H Functionalization | Rhodium(III) | α-fluoro-α,β-unsaturated oxime, alkyne | 3-Fluoropyridine | ijpsonline.com |

| Cyclization | Palladium Acetate/PTSA | Acetophenone, 1,3-diaminopropane | 2-Phenyl Pyridine | ijpsonline.com |

| Amination/Hydrogenation | Ru1CoNP/HAP | Furfural, NH₃, H₂ | Piperidine | nih.gov |

Advanced Computational Chemistry and Molecular Modeling of 5 Fluoro 2 Piperidin 4 Yl Pyridine Analogs

In Silico Prediction of Molecular Targets and Biological Activity Spectra

In the early stages of drug discovery, identifying the most likely biological targets of a novel compound is a crucial step. In silico target fishing, or reverse screening, has become a valuable alternative to resource-intensive experimental screening. unipi.it This computational strategy aims to identify the potential protein targets for a query molecule, thereby predicting its mechanism of action, potential for polypharmacology, and possible adverse effects. unipi.it

These methods are broadly categorized into ligand-based and receptor-based approaches. unipi.it Ligand-based methods compare the query molecule to databases of compounds with known biological activities, predicting targets based on structural or chemical similarity. Receptor-based approaches, such as reverse docking, involve screening the molecule against a library of 3D protein structures to identify potential binding partners and predict the binding mode. unipi.it

For analogs of 5-Fluoro-2-(piperidin-4-YL)pyridine, these predictive tools can screen for a wide range of biological activities. For instance, online servers can predict whether a compound is likely to be a kinase inhibitor, protease inhibitor, enzyme inhibitor, G protein-coupled receptor (GPCR) ligand, or ion channel modulator. biotechnologia-journal.org This pre-screening helps to prioritize compounds for further synthesis and experimental testing, streamlining the discovery pipeline.

Quantum Mechanical and Electronic Structure Analysis

Quantum mechanical calculations offer a deep understanding of the electronic structure and reactivity of a molecule, which are fundamental to its biological activity. Density Functional Theory (DFT) is a powerful method used for these investigations.

HOMO-LUMO Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For analogs of this compound, DFT calculations can determine these energy values. The analysis of the HOMO-LUMO gap helps in understanding the charge transfer characteristics within the molecule, which is crucial for its interaction with biological targets. researchgate.net These calculations can guide the modification of the molecular structure to fine-tune its electronic properties and, consequently, its biological activity.

Table 1: Illustrative HOMO-LUMO Energy Profile for a Hypothetical this compound Analog

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Typically, red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound analogs, MEP analysis can identify the most probable sites for hydrogen bonding and other non-covalent interactions with a protein receptor. nih.gov For example, the nitrogen atom of the pyridine (B92270) ring and the fluorine atom would likely be regions of negative potential, making them potential hydrogen bond acceptors. This information is critical for understanding the binding orientation of the ligand in a protein's active site.

Topological Investigations of Intermolecular Interactions

A deeper understanding of the non-covalent interactions that govern ligand-protein binding can be achieved through topological analysis of the electron density. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis provide detailed insights into hydrogen bonds, van der Waals forces, and other weak interactions that are crucial for molecular recognition. These methods help to quantify the strength and nature of specific intermolecular contacts, guiding the rational design of more potent and selective inhibitors.

Application of Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. wikipedia.orgmpg.de It is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) and understanding how a molecule interacts with light. wikipedia.orgresearchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can help to characterize the electronic transitions within a molecule. researchgate.net This information can be valuable in the development of photodynamic therapy agents or fluorescent probes. TD-DFT calculations are computationally intensive but provide a detailed picture of the electronic behavior of molecules in response to time-dependent electromagnetic fields. aps.org

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. actascientific.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target and for elucidating the binding mode of potential drugs. ijper.orgnih.gov

For analogs of this compound, docking studies can be performed against various protein targets implicated in diseases like cancer or diabetes. nih.govresearchgate.net For example, if a particular analog is hypothesized to be an inhibitor of a specific kinase, it can be docked into the ATP-binding site of that kinase. The results of the docking simulation provide a binding score, which estimates the binding affinity, and a predicted binding pose. researchgate.net

The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies, as it explains why certain structural modifications on the this compound scaffold lead to increased or decreased potency. nih.gov

Table 2: Illustrative Molecular Docking Results for a this compound Analog Against a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -9.8 |

| Interacting Residues | LYS745, GLU762, MET793, ASP810 |

| Key Interactions | Hydrogen bond with LYS745, Pi-stacking with PHE856 |

Note: This table is for illustrative purposes and does not represent experimentally verified data.

By combining the insights from molecular docking with the electronic structure information from quantum mechanical calculations, a comprehensive picture of the ligand-receptor interactions can be developed. This multi-faceted computational approach is essential for the rational design of novel and effective therapeutic agents based on the this compound scaffold.

Characterization of Binding Modes and Affinities

The binding characteristics of this compound analogs are crucial for understanding their potential as therapeutic agents. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in elucidating these interactions at a molecular level.

Research into a series of benzoxazole (B165842) derivatives, which include a fluorinated moiety, has highlighted the importance of this functional group in their potential anticancer activity. nih.govresearchgate.net These studies often involve evaluating the cytotoxicity of newly synthesized compounds against various cancer cell lines. nih.govresearchgate.net For instance, a novel series of benzoxazoles featuring both piperazine (B1678402) and fluorine moieties were synthesized and assessed for their effects on human A-549 lung carcinoma cells. nih.govresearchgate.net

In the context of G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, analogs of piperidine (B6355638) have been investigated to understand their binding affinity. nih.govresearchgate.net For example, bridged piperidine analogs of a high-affinity naphthalene-based P2Y14R antagonist were synthesized to probe receptor affinity. nih.govresearchgate.net The data revealed that various modifications to the piperidine ring, including the introduction of bridged systems, preserved affinity for the human P2Y14R. nih.govresearchgate.net Molecular modeling based on the P2Y12R structure has shown stable and persistent key interactions for certain analogs. nih.govresearchgate.net

The table below presents data on the binding affinities of various piperidine analogs to the human P2Y14 receptor, illustrating the impact of structural modifications on inhibitory concentration (IC50).

| Compound | Modification | IC50 (nM) |

|---|---|---|

| 1 (Reference) | Phenyl-piperidine | 7.96 |

| 5 | Quinuclidine | 20.0 |

| 15 (MRS4738) | (S,S,S) 2-azanorbornane | - |

| 30 | Isonortropanol | 21.3 |

| 34 | Isoquinuclidine | 15.6 |

Conformational Dynamics of the Piperidine Ring System

The conformational behavior of the piperidine ring in this compound and its analogs is a key determinant of their biological activity. The presence and position of the fluorine atom significantly influence the ring's preferred conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy and computational investigations have been pivotal in studying these dynamics. researchgate.net The conformational preferences of fluorinated piperidine derivatives are governed by a complex interplay of factors including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.netresearchgate.net

A comprehensive study on a range of substituted and protected fluorinated piperidine derivatives revealed that solvation and solvent polarity also play a major role in stabilizing certain conformers. researchgate.net It has been observed that fluorine atoms often prefer to occupy axial positions, even in sterically crowded ring systems. nih.gov However, the nature of substituents elsewhere on the piperidine ring can alter this preference. For instance, in TFA-analogues with a substituent adjacent to the nitrogen, the equatorial fluorine conformer is favored. nih.gov

X-ray crystallography of a fluorinated piperidine derivative, YMSA-0998, confirmed that the six-membered piperidine ring adopts a chair conformation with the fluorine atom in the axial position, which is thought to be a result of dipole-dipole repulsion. researchgate.net

The table below summarizes the observed conformational preferences of fluorine in different piperidine derivatives.

| Compound Type | Fluorine Position | Observed Conformation | Influencing Factors |

|---|---|---|---|

| YMSA-0998 | 4-position | Axial | Dipole-dipole repulsion |

| TFA-analogue (no adjacent N-substituent) | - | Axial | - |

| TFA-analogue (adjacent N-substituent) | - | Equatorial | Steric hindrance |

| cis-3-fluoro-5-methylpiperidine (TFA- and HCl-analogues) | 3-position | Equatorial | - |

Structure-Based Design Principles for this compound Derivatives

The design of novel derivatives of this compound is guided by established structure-activity relationships (SAR) and the desire to optimize pharmacological properties. nih.govnih.gov The introduction of a fluorine atom and the piperidine moiety are common strategies in medicinal chemistry to enhance metabolic stability and cell membrane permeability. researchgate.net

One approach to designing new derivatives involves the synthesis of a series of compounds with systematic modifications to identify structures with improved activity and selectivity. nih.gov For example, a multi-step protocol involving regioselective nitration and piperazinylation, followed by reductive cyclization, has been used to create a new series of benzoxazole derivatives. nih.gov

Structure-activity relationship studies of newly synthesized pyridine derivatives have shown that the presence of certain functional groups can significantly impact their biological activity. nih.gov For instance, the inclusion of a thione group in a pyridine derivative with a thiophene (B33073) moiety was found to increase its antitumor activity. nih.gov

The development of synthetic methodologies that allow for the controlled introduction of fluorine atoms into the piperidine ring is crucial for structure-based design. nih.gov A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed to produce a variety of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This method provides access to building blocks with defined axial or equatorial orientation of the fluorine substituents. nih.gov

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Piperidin 4 Yl Pyridine Derivatives

Impact of Fluorine Substitution on Biological Activity and Selectivity

The incorporation of a fluorine atom at the 5-position of the pyridine (B92270) ring is a key structural feature that significantly influences the pharmacological properties of this class of compounds. nih.govresearchgate.net Fluorine's unique physicochemical characteristics can enhance drug potency, metabolic stability, and selectivity. nih.govresearchgate.net

Electronic and Steric Contributions of the Fluorine Atom

The fluorine atom's effects on biological activity stem from its distinct electronic and steric properties. As the most electronegative element, fluorine's presence can alter a molecule's acidity, basicity, and dipole moment. mdpi.com This strong electron-withdrawing nature can influence the reactivity and binding affinity of the entire molecule. The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the metabolic stability of the compound by preventing enzymatic degradation at that position. mdpi.com

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. mdpi.com This allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance in a binding pocket. mdpi.com This substitution, however, introduces profound electronic changes, a strategy frequently used in medicinal chemistry to optimize lead compounds. mdpi.com The presence of fluorine can also increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance its biological availability. dovepress.com

Influence on Molecular Interactions within Binding Pockets

The electronic modifications induced by the fluorine atom can significantly affect how a molecule interacts with its biological target. The strong electronegativity of fluorine can alter the charge distribution across the pyridine ring, influencing non-covalent interactions such as dipole-dipole and ion-dipole interactions within a protein's binding pocket. mdpi.com While fluorine is a poor hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic and multipolar interactions with electron-rich or electron-poor regions of the receptor. mdpi.com

In some cases, fluorine substitution has been shown to improve metabolic clearance while maintaining selectivity. For example, in a series of related compounds, the introduction of a para-fluoro substituent on an aromatic ring led to a notable increase in metabolic stability in mouse liver microsomes compared to its non-fluorinated counterpart, while only slightly reducing its primary biological activity. dndi.org

| Compound | Substitution | Activity (T. cruzi, µM) | Metabolic Stability (% remaining) |

| 23 | Phenyl | ~10 | Lower |

| 24 | para-Fluoro Phenyl | ~10 | Higher |

This table illustrates the effect of fluorine substitution on metabolic stability in a related series of compounds, as described in the text. dndi.org

Elucidation of the Role of the Piperidin-4-yl Moiety in Ligand-Receptor Interactions

The piperidin-4-yl group serves as a crucial linker and a key interacting moiety, and its three-dimensional structure is vital for optimal binding to target receptors.

Conformational Preferences and Their Effect on Activity

This conformational rigidity is a key design principle for molecular scaffolds, as it pre-organizes the molecule into a shape that is complementary to the binding site, potentially increasing binding affinity and reducing the entropic penalty upon binding. researchgate.net The specific conformation adopted by the 5-fluoro-2-(piperidin-4-YL)pyridine core dictates the spatial orientation of the pyridine ring relative to the piperidine (B6355638), which is critical for precise interactions with the target receptor.

Effects of N-Substitution on the Piperidine Ring

Modification of the nitrogen atom on the piperidine ring is a common strategy for modulating the pharmacological profile of piperidine-containing compounds. The substituent on the piperidine nitrogen can influence potency, selectivity, and pharmacokinetic properties such as solubility and cell permeability.

Modulation of Biological Activity through Pyridine Ring Substitutions

In addition to the fluorine atom at the 5-position, other substitutions on the pyridine ring can further modulate biological activity. The electronic and steric properties of these additional substituents can have a profound impact on the compound's interaction with its target.

Research on the SAR of various pyridine derivatives has shown that the presence and position of certain functional groups can enhance biological effects. mdpi.com For example, groups such as methoxy (-OCH₃), hydroxyl (-OH), and amine (-NH₂) have been found to improve the antiproliferative activity of some pyridine-based compounds. mdpi.com Conversely, the introduction of bulky groups or additional halogen atoms can sometimes lead to a decrease in activity. mdpi.com

In studies of related scaffolds, a preference for electron-rich aromatic systems has been observed, with electron-deficient groups leading to inactivity. dndi.org For example, the introduction of a cyano group resulted in a loss of activity. dndi.org This suggests that the electronic character of the pyridine ring is a key determinant of biological function. The position of substitution is also critical; in one study on cyclopenta[c]pyridine derivatives, a methoxy-phenyl substitution at the meta position yielded the most potent antiviral activity. nih.gov These findings underscore the importance of exploring various substituents on the pyridine ring to optimize the biological profile of this compound derivatives.

| Pyridine Ring Substituent Type | General Impact on Activity (Observed in various pyridine series) |

| Electron-Donating (e.g., -OCH₃, -OH) | Often enhances activity mdpi.comnih.gov |

| Electron-Withdrawing (e.g., -CN) | Can decrease or abolish activity dndi.org |

| Bulky Groups | May decrease activity due to steric hindrance mdpi.com |

| Halogens (other than the primary fluorine) | Variable effects, can decrease activity mdpi.com |

This table summarizes general trends observed for substitutions on the pyridine ring across different series of biologically active molecules. dndi.orgmdpi.comnih.gov

Comparative SAR Analysis with Related Pyridine and Piperidine Scaffolds

The structure-activity relationship (SAR) of this compound derivatives is significantly influenced by the interplay between the fluorinated pyridine ring and the piperidine moiety. A comparative analysis with related scaffolds reveals key structural features that modulate biological activity, offering insights for the rational design of new therapeutic agents. The inclusion of fluorine, in particular, has been shown to enhance drug potency, selectivity, and metabolic stability in various pyridine-based scaffolds researchgate.net.

Comparison with Non-fluorinated and Alternatively Substituted Pyridine Analogs

The presence and position of a fluorine atom on the pyridine ring are critical determinants of a compound's pharmacological profile. In many cases, fluorinated derivatives exhibit improved properties over their non-fluorinated counterparts. For instance, the introduction of a fluorine atom can lead to enhanced metabolic stability and better oral bioavailability nih.gov.

In the context of G protein-coupled receptor 119 (GPR119) agonists, a target for type 2 diabetes, SAR studies have highlighted the importance of substituents on the pyridine ring. While direct comparisons with the this compound core are not always available, broader studies on related structures provide valuable insights. For example, in a series of 2,5-disubstituted pyridines, the nature of the substituent at the 5-position was found to be crucial for GPR119 agonist activity b-pompilidotoxin.com. This underscores the significance of the fluorine atom at this position in this compound.

Furthermore, the electronic properties conferred by the fluorine atom can influence binding affinity. The strong electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, affecting its interaction with biological targets.

| Scaffold Variation | Key Structural Difference | General Impact on Activity/Properties | Illustrative Example (if available) |

|---|---|---|---|

| This compound | Fluorine at the 5-position of the pyridine ring. | Often enhances metabolic stability, binding affinity, and potency. | Lead scaffold of interest. |

| 2-(Piperidin-4-yl)pyridine | Absence of fluorine on the pyridine ring. | Generally lower metabolic stability and potentially altered binding interactions compared to the fluorinated analog. | - |

| Other Substituted Pyridines | Various substituents (e.g., chloro, methyl) at different positions. | Activity is highly dependent on the nature and position of the substituent. Small, electron-withdrawing groups are often well-tolerated. | In some GPR119 agonists, small groups like fluoro and chloro at the ortho and meta positions of an aryl ring attached to the core were tolerated nih.gov. |

Comparison with Piperazine (B1678402) and Other Piperidine-based Scaffolds

A comparative analysis between piperidine and piperazine derivatives has shown that the piperidine core can be a key structural element for achieving high affinity for certain targets, such as the sigma-1 receptor (σ1R). In one study, replacing a piperazine ring with a piperidine ring did not significantly affect affinity for the H3 receptor but was critical for dual H3/σ1 receptor activity. This highlights the importance of the specific nature of the heterocyclic ring in defining the pharmacological profile.

| Scaffold Variation | Key Structural Difference | General Impact on Activity/Properties | Illustrative Example (if available) |

|---|---|---|---|

| This compound | Piperidine ring connected at the 4-position to the pyridine. | The piperidine moiety is a fundamental part of the molecule, influencing its three-dimensional shape and potential interactions. | - |

| 5-Fluoro-2-(piperazin-1-yl)pyridine | Piperazine ring instead of a piperidine ring. | The presence of a second nitrogen atom in the piperazine ring can alter basicity, polarity, and hydrogen bonding capabilities, leading to different target affinities. For some targets, piperazine derivatives show significantly lower affinity compared to their piperidine counterparts. | Comparison of piperazine and piperidine cores showed the piperidine moiety to be a critical structural element for dual H3/σ1 receptor activity. |

| Derivatives with Substituted Piperidines | Substituents on the piperidine ring. | Substitutions on the piperidine can modulate potency and pharmacokinetic properties. For example, N-capping the piperidine with a carbamate has been shown to be important for GPR119 agonist activity in some series. | - |

In the development of GPR119 agonists, the piperidine motif is often a central feature, with various modifications explored to optimize activity. The N-capped piperidine has been identified as a requirement for agonist activity in certain classes of compounds. This suggests that modifications to the piperidine nitrogen of the this compound scaffold could be a fruitful area for further SAR exploration.

Pharmacological Characterization and Biological Activity Research of 5 Fluoro 2 Piperidin 4 Yl Pyridine Derivatives

Investigation of Primary Molecular Targets and Intracellular Pathways

The biological effects of 5-fluoro-2-(piperidin-4-yl)pyridine derivatives are initiated by their interaction with specific molecular targets, which in turn triggers a cascade of intracellular events. Understanding these interactions is fundamental to characterizing their pharmacological profile.

The interaction of small molecules with proteins is the cornerstone of their pharmacological activity. The fluorine atom present in the pyridine (B92270) ring of the core structure can enhance binding affinity through the formation of strong hydrogen bonds with target proteins and favorable electrostatic interactions. evitachem.com Research into related piperidine-containing compounds demonstrates a range of protein binding capabilities. For instance, studies on certain 1,3,4-oxadiazole (B1194373) derivatives incorporating a piperidine (B6355638) moiety have been conducted to assess their binding to proteins like bovine serum albumin (BSA). scielo.br

Beyond direct binding to the primary (orthosteric) site of a receptor, some derivatives of related scaffolds have been investigated as allosteric modulators. Positive allosteric modulators (PAMs), for example, bind to a secondary (allosteric) site on a receptor to enhance the effect of the endogenous ligand. nih.gov Research into 4-phenylpiperidine-2-carboxamide analogues, which share the piperidine feature, led to the discovery of PAMs for the serotonin (B10506) 5-HT2C receptor. nih.gov This strategy allows for a more nuanced modulation of receptor activity compared to direct agonists or antagonists.

Upon binding to their primary molecular targets, particularly receptors, these derivatives can initiate or inhibit intracellular signal transduction cascades. A significant number of derivatives target G-protein coupled receptors (GPCRs), which are pivotal in cellular signaling.

For example, the serotonin 5-HT4 receptor is known to be coupled to the Gs protein. nih.gov Activation of this receptor by an agonist leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of the second messenger, cyclic AMP (cAMP). rsc.org Conversely, an antagonist would block this pathway.

A prominent derivative with a pyridinoyl-piperidine scaffold, Lasmiditan, acts as a selective agonist at the 5-HT1F receptor. nih.gov Its activation of this receptor in the trigeminal nervous system leads to the inhibition of downstream signaling events associated with migraine pathophysiology, such as the suppression of dural plasma protein extravasation. nih.gov

The influence of these compounds can extend to the regulation of gene expression. Signal transduction pathways often culminate in the activation or repression of transcription factors, which directly affects the synthesis of new proteins.

A clear example is the effect of the 5-HT1F receptor agonist Lasmiditan. In rodent models of migraine, its administration potently inhibits the induction of the immediate early gene c-Fos in the trigeminal nucleus caudalis, a well-established marker of neuronal activation. nih.gov This demonstrates a direct link between receptor activation by a piperidine-pyridine derivative and the modulation of gene expression within the central nervous system. Broader studies on related trifluoromethylpyridine derivatives have also shown that they can trigger defense-related gene expression pathways. nih.gov

Receptor Binding and Functional Modulation Studies

A primary focus of research on this compound derivatives has been their interaction with various receptor systems, particularly GPCRs, which are implicated in a wide array of physiological and pathological processes. nih.gov

GPCRs represent a large family of transmembrane receptors that are common targets for pharmaceuticals. The serotonin receptor family, a subset of GPCRs, has been a key area of investigation for piperidine-pyridine derivatives due to its role in neurological and gastrointestinal functions. nih.govnih.gov The challenge in targeting these receptors often lies in achieving selectivity for a specific subtype to maximize therapeutic efficacy and minimize off-target effects. nih.gov

Achieving high selectivity for specific serotonin (5-HT) receptor subtypes is a critical goal in drug development. Derivatives based on a pyridinoyl-piperidine scaffold have yielded compounds with remarkable subtype selectivity.

5-HT1F Receptor: Lasmiditan is a highly selective agonist for the 5-HT1F receptor. nih.gov In vitro binding studies have quantified this selectivity, showing a significantly higher affinity for the 5-HT1F receptor compared to the closely related 5-HT1B and 5-HT1D subtypes, which are known to be associated with vasoconstrictive effects. nih.gov This high selectivity distinguishes it from older classes of anti-migraine medications. nih.gov

Table 1: Binding Affinity of Lasmiditan at Serotonin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. 5-HT1F) |

|---|---|---|

| 5-HT1F | 2.21 | - |

| 5-HT1B | 1043 | >470-fold |

| 5-HT1D | 1357 | >614-fold |

Data sourced from in vitro binding studies. nih.gov

5-HT4 Receptor: The 5-HT4 receptor is another important target, particularly for treating gastrointestinal motility disorders. nih.gov Research has focused on developing both highly selective agonists and antagonists for this receptor. nih.govnih.gov Studies have explored how modifications to the indole (B1671886) and piperidine components of various ligands affect their binding affinity and functional activity at the 5-HT4 receptor. nih.gov For instance, it was found that for certain indole amide derivatives, ester prodrugs and the presence of an oxazine (B8389632) ring enhanced binding affinity for the 5-HT4 receptor. nih.gov The development of multivalent ligands has also been explored as a strategy to enhance interactions with 5-HT4 receptors, which are known to form dimers. rsc.org

Table of Mentioned Compounds

| Compound Name | Chemical Name/Description |

|---|---|

| This compound | Core chemical structure of interest |

| Lasmiditan | 2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide |

| 3-Fluoro-4-(piperidin-2-yl)pyridine | An isomer of the core structure |

| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | A class of compounds containing a piperidine moiety studied for protein binding |

G-Protein Coupled Receptors (GPCRs)

Metabotropic Glutamate (B1630785) Receptor Modulatory Activity (e.g., mGluR5, mGlu2)

Metabotropic Glutamate Receptor 5 (mGluR5)

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that plays a crucial role in modulating synaptic plasticity and neuronal excitability. nih.gov Its dysfunction has been implicated in various neurological and psychiatric disorders. nih.gov

Research has led to the discovery of potent and selective allosteric modulators of mGluR5 derived from a related scaffold. One such significant compound is HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) , a negative allosteric modulator (NAM) of mGluR5. nih.gov Fragment screening of a thermostabilized mGluR5 receptor identified a pyrimidine (B1678525) hit, which through structure-based drug discovery, led to the development of HTL14242. nih.gov X-ray crystallography has revealed the binding mode of this class of compounds to the mGluR5 receptor. nih.gov

Another example, ADX47273 (S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- nih.govnoaa.govnih.govoxadiazol-5-yl]-piperidin-1-yl}-methanone) , while not a direct derivative of the title compound, is a potent and selective positive allosteric modulator (PAM) of mGluR5. doi.org It has been shown to enhance the receptor's response to glutamate and exhibits preclinical antipsychotic-like and procognitive activities. doi.org These findings underscore the potential of piperidine-containing structures to effectively modulate mGluR5 activity.

| Compound | Target | Activity | Key Findings |

| HTL14242 | mGluR5 | Negative Allosteric Modulator (NAM) | Developed through fragment screening and structure-based design. nih.gov |

| ADX47273 | mGluR5 | Positive Allosteric Modulator (PAM) | Shows preclinical antipsychotic and procognitive effects. doi.org |

Metabotropic Glutamate Receptor 2 (mGluR2)

While specific derivatives of this compound targeting the mGluR2 receptor are not extensively documented in the reviewed literature, related heterocyclic compounds have been explored as mGluR2 modulators. For instance, the discovery of 3-cyclopropylmethyl-7-(4-phenyl-piperidin-1-yl)-8-trifluoromethyl nih.govnoaa.govnih.govtriazolo[4,3a]pyridine (JNJ-42153605) as a positive allosteric modulator of mGluR2 highlights the utility of piperidine and pyridine moieties in designing compounds for this target. scispace.com This suggests a potential avenue for future research involving the this compound scaffold.

Agonism of GPR119

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes and obesity. nih.gov Activation of GPR119 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net

The this compound scaffold is a key component in the development of potent GPR119 agonists. Research has shown that 2,5-disubstituted pyridines are a class of potent GPR119 agonists. noaa.gov Structure-activity relationship (SAR) studies have revealed that the N-capped piperidine motif is crucial for agonist activity. nih.gov

A notable example is the optimization of propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate, a known GPR119 agonist. Replacing the linker oxygen with a nitrogen atom and introducing a trifluoromethyl group to this nitrogen not only enhanced GPR119 agonist activity but also significantly improved the human ether-à-go-go-related gene (hERG) inhibition profile. nih.gov This led to the identification of N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine as a potent and orally bioavailable GPR119 agonist. nih.gov

| Compound Series | Target | Activity | Key SAR Findings |

| 2,5-Disubstituted Pyridines | GPR119 | Agonist | The N-capped piperidine motif is essential for activity. nih.gov |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives | GPR119 | Agonist | N-trifluoromethyl group enhances potency and improves hERG profile. nih.gov |

Cannabinoid Receptor (CB1) Antagonism

The cannabinoid receptor 1 (CB1) is a GPCR primarily expressed in the central nervous system and is involved in regulating appetite, pain sensation, and mood. While direct derivatives of this compound as CB1 antagonists are not prominent in the literature, structurally related compounds containing a piperidine ring have been extensively studied.

A well-known example is SR141716A (Rimonabant) , N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which is a potent and selective CB1 receptor antagonist/inverse agonist. nih.govresearchgate.net This compound has been a critical tool in elucidating the role of the endocannabinoid system. Further research has led to the development of peripherally restricted CB1 inverse agonists based on a tetrahydropyrazolo[4,3-c]pyridine scaffold, aiming to reduce central nervous system side effects. nih.gov These examples demonstrate the importance of the piperidine moiety in designing ligands for the CB1 receptor.

Histamine (B1213489) H1 Receptor Affinity

The histamine H1 receptor is a GPCR involved in allergic reactions. While no specific studies on the histamine H1 receptor affinity of this compound derivatives were identified, the general class of H1 receptor antagonists often contains a basic amine, such as a piperidine ring, and an aromatic head group, which can include a pyridine ring. nih.gov The binding kinetics of these antagonists are influenced by the nature of the tricyclic ring system and the linked amine. nih.gov For instance, 7-azidoketanserin, a photoaffinity probe containing a piperidine moiety, has been shown to irreversibly inactivate histamine-H1 receptors. nih.gov

Ion Channel Interactions

Research into the interaction of this compound derivatives with ion channels is an emerging area. While direct evidence is limited, related heterocyclic structures have shown activity. For example, 5-(indol-2-yl)pyrazolo[3,4-b]pyridines have been identified as a new family of human TASK-3 channel blockers. nih.gov TASK-3 channels are two-pore-domain potassium (K2P) channels that modulate cellular excitability. nih.gov This suggests that the broader class of substituted pyridines could be a promising starting point for the discovery of novel ion channel modulators.

Neurotransmitter Transporter System Modulation

The modulation of neurotransmitter transporter systems by derivatives of this compound is not yet a well-documented area of research. However, other classes of compounds with some structural similarities, such as the DOX family of serotonergic psychedelic agents (phenylethylamines), are known to interact with monoamine transporters. acs.org Given the prevalence of piperidine and pyridine motifs in centrally acting drugs, exploring the effects of this compound derivatives on neurotransmitter transporters could be a fruitful area for future investigation.

Enzyme Inhibition and Activation Profiles

Derivatives of the this compound scaffold have also been investigated for their ability to modulate enzyme activity. A notable example is the discovery of novel inhibitors of Cholesterol 24-Hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism.

Optimization of a series of 3-piperidinyl pyridine derivatives led to the identification of potent CH24H inhibitors. acs.org The introduction of a piperidin-4-yl group to a 4-phenylpyridine (B135609) core resulted in a compound with an IC50 value of 950 nM. acs.org Further modification, such as replacing the piperidin-4-yl group with a piperazinyl group, significantly enhanced the inhibitory activity. acs.org A key finding was the identification of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM, which also demonstrated high selectivity over CYP3A4, a major drug-metabolizing enzyme. acs.org X-ray crystallography revealed a unique binding mode of this inhibitor within the CH24H active site. acs.org

| Compound Series | Target Enzyme | Activity | Key Findings |

| 3-Piperidinyl Pyridine Derivatives | Cholesterol 24-Hydroxylase (CH24H) | Inhibitor | Introduction of a piperidin-4-yl group validated the scaffold. acs.org |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | Cholesterol 24-Hydroxylase (CH24H) | Potent and Selective Inhibitor | Achieved an IC50 of 8.5 nM with high selectivity over CYP3A4. acs.org |

Kinase Enzyme Inhibition (e.g., FLT3, Akt, IKKb, ALK, ROS1, CDKs)

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Derivatives of the this compound scaffold have been investigated for their potential to modulate the activity of several key kinases.

FLT3, Akt, and IKKb Inhibition: The FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and its signaling often involves the PI3K/Akt pathway. While direct studies on this compound derivatives are limited, the broader class of piperidine and pyridine compounds has shown promise. For instance, piperine (B192125) and piperidine have been observed to activate signaling pathways like PI3K/Akt. nih.gov Furthermore, the anti-cancer effects of 5-Fluorouracil (B62378) (5-FU), a related fluorinated pyrimidine analogue, have been linked to the inhibition of the Akt-dependent NF-κB signal pathway, which can involve the upstream kinase IKK. nih.gov

ALK and ROS1 Inhibition: Anaplastic lymphoma kinase (ALK) and ROS1 are key oncogenic drivers in certain cancers, notably non-small-cell lung cancer. Research into 2-amino-4-(1-piperidine) pyridine derivatives has yielded potent dual inhibitors of ALK and ROS1. nih.gov One notable compound, 2e , demonstrated significant anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, with IC50 values of 6.27 µM and 10.71 µM, respectively. nih.gov This compound also showed impressive activity against the crizotinib-resistant ALKL1196M mutant (IC50 = 41.3 nM) and the ROS1G2032R mutant (IC50 = 104.7 nM), highlighting its potential to overcome acquired resistance. nih.gov Similarly, novel 2-aminopyridine (B139424) derivatives have been developed as dual ROS1 and ALK inhibitors to combat drug-resistant mutants. nih.gov A new series of 2,4-dianilino-5-fluoropyrimidine derivatives also showed potent inhibitory activities against ALK. nih.gov

CDKs Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. A novel class of 2,4-diamino-5-ketopyrimidines, featuring a substituted 4-piperidine moiety, has been identified as potent and selective CDK inhibitors. nih.gov The representative compound from this series, R547 , exhibited excellent inhibitory activity against CDK1, CDK2, and CDK4 with Ki values of 0.001 µM, 0.003 µM, and 0.001 µM, respectively. nih.gov This compound also demonstrated potent in vitro cellular potency, inhibiting the growth of the HCT116 human tumor cell line with an IC50 of 0.08 µM. nih.gov

Kinase Inhibition Data for Related Pyridine and Piperidine Derivatives

| Compound | Target Kinase | Inhibitory Concentration | Cell Line | Reference |

|---|---|---|---|---|

| Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | ALK | IC50 = 6.27 µM | H3122 | nih.gov |

| Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | ROS1 | IC50 = 10.71 µM | HCC78 | nih.gov |

| Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | ALKL1196M | IC50 = 41.3 nM | Enzymatic Assay | nih.gov |

| Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | ROS1G2032R | IC50 = 104.7 nM | Ba/F3 | nih.gov |

| R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone) | CDK1 | Ki = 0.001 µM | Enzymatic Assay | nih.gov |

| R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone) | CDK2 | Ki = 0.003 µM | Enzymatic Assay | nih.gov |

| R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone) | CDK4 | Ki = 0.001 µM | Enzymatic Assay | nih.gov |

| R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone) | Cell Growth | IC50 = 0.08 µM | HCT116 | nih.gov |

Cholinesterase and Monoamine Oxidase (MAO) Inhibition

Cholinesterase Inhibition: The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. A series of novel pyrimidine and pyridine diamines have been designed as dual-binding site inhibitors of these enzymes. nih.gov Within this series, compound 9 was the most potent inhibitor of AChE from Electrophorus electricus (EeAChE) with a Ki of 0.312 µM, while compound 22 was the most effective against equine BChE (eqBChE) with a Ki of 0.099 µM. nih.gov Furthermore, fluorinated spiropyrrolidine heterocyclic hybrids have also demonstrated significant cholinesterase inhibitory activity. nih.gov

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase inhibitors are used in the treatment of neurodegenerative disorders like Parkinson's disease. Research on pyridazinobenzylpiperidine derivatives has identified compounds with potent and selective MAO-B inhibitory activity. mdpi.com For example, compound S5 was a potent MAO-B inhibitor with an IC50 value of 0.203 µM and a high selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Similarly, novel chiral fluorinated pyrrolidine (B122466) derivatives have been synthesized, with compound D5 showing exceptional MAO-B inhibition (IC50 = 0.019 µM) and a selectivity index of 2440. nih.gov

Cholinesterase and MAO Inhibition Data for Related Derivatives

| Compound | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| Compound 9 (pyrimidine diamine) | EeAChE | Ki = 0.312 µM | nih.gov |

| Compound 22 (pyridine diamine) | eqBChE | Ki = 0.099 µM | nih.gov |

| Compound S5 (pyridazinobenzylpiperidine) | MAO-B | IC50 = 0.203 µM | mdpi.com |

| Compound D5 (chiral fluorinated pyrrolidine) | MAO-B | IC50 = 0.019 µM | nih.gov |

Other Enzyme Modulations (e.g., Secretory Glutaminyl Cyclase)

Secretory glutaminyl cyclase (QC) is an enzyme implicated in the formation of pyroglutamate-Aβ (pGlu-Aβ), a neurotoxic peptide found in the brains of Alzheimer's disease patients. While specific research on the inhibition of QC by this compound derivatives is not extensively documented, the general field of pyridine-containing compounds continues to be explored for various enzymatic targets. mdpi.com The development of inhibitors for enzymes like QC represents a promising avenue for future research into neurodegenerative diseases.

Emerging Biological Activities and Therapeutic Potential

Beyond well-established enzyme targets, derivatives of this compound are being explored for a variety of other biological activities.

Antimicrobial and Antifungal Investigations

The search for new antimicrobial and antifungal agents is critical in the face of growing resistance to existing drugs. Piperidine and pyridine derivatives have demonstrated a broad spectrum of activity. mdpi.comacademicjournals.org For instance, novel piperidine derivatives have shown potent inhibition against various bacteria, with one compound exhibiting strong activity against Bacillus cereus, E. coli, and Staphylococcus aureus. academicjournals.org Some of these compounds also displayed antifungal activity against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org The related compound 5-fluorouridine (B13573) has shown significant antifungal activity against several Candida species, including C. albicans and C. parapsilosis, with MIC values as low as 0.4 µg/mL and 0.2 µg/mL, respectively. nih.govmdpi.com This activity is attributed to the inhibition of biofilm formation and other virulence factors. nih.govmdpi.com Additionally, novel fluoroquinolone derivatives incorporating a piperidine moiety have been synthesized and shown to be potent inhibitors of various fungal species. lookchem.com

Antifungal Activity of Related Compounds

| Compound | Fungal Species | MIC | Reference |

|---|---|---|---|

| 5-fluorouridine | Candida albicans | 0.4 µg/mL | mdpi.com |

| 5-fluorouridine | Candida parapsilosis | 0.2 µg/mL | mdpi.com |

Anticancer Research Applications

The pyridine and piperidine scaffolds are prevalent in many anticancer agents. nih.gov Derivatives of this compound are being actively investigated for their potential as anticancer drugs, largely due to their kinase inhibitory properties as discussed previously. The ability of these compounds to target specific oncogenic pathways makes them attractive candidates for the development of new cancer therapies.

The antiproliferative effects of these derivatives are often multifaceted. For piperine and piperidine compounds, the mechanisms can include the activation of molecular pathways that lead to apoptosis, or programmed cell death. nih.gov This can involve the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of the Bax/Bcl-2 protein ratio, ultimately leading to the activation of caspases that execute apoptosis. nih.gov In the context of fluorinated pyridine derivatives, the mechanism of action of 5-fluorouracil (5-FU) provides a relevant model. 5-FU can induce apoptosis by activating caspases and can also cause cell cycle arrest. nih.gov Furthermore, novel zinc(II) complexes of 5-fluorouracil with pyridine-based ligands have been shown to induce apoptotic cell death by elevating ROS levels, depolarizing mitochondria, and enhancing the expression of γ-H2AX, a marker of DNA damage. rsc.org

Neurological Disorder Research

The exploration of this compound derivatives has extended into the complex field of neurological disorders, with a particular focus on neurodegenerative diseases such as Alzheimer's. Research in this area is driven by the urgent need for new therapeutic strategies to combat these debilitating conditions.

While direct studies on the neuroprotective mechanisms of this compound are emerging, the broader class of pyridine-containing compounds has been investigated for its potential to protect neurons from damage and degeneration. The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. For instance, some heterocyclic compounds are known to reduce oxidative stress, a key factor in neuronal cell death, by scavenging reactive oxygen species and upregulating endogenous antioxidant defense systems.

Furthermore, research into related heterocyclic structures suggests that they may modulate signaling pathways crucial for neuronal survival and plasticity. These pathways can include the activation of pro-survival kinases and the inhibition of apoptotic cascades. The presence of the fluorine atom in the pyridine ring can enhance the metabolic stability and blood-brain barrier permeability of these derivatives, making them more effective in reaching their central nervous system targets.

A significant area of investigation for derivatives of this compound is their ability to interact with key proteins involved in the pathophysiology of Alzheimer's disease. One such derivative, [¹⁸F]MK-3328, has been developed as a positron emission tomography (PET) imaging agent for the detection of β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov This demonstrates that the pyridine scaffold can be tailored to bind with high affinity and specificity to pathological protein aggregates. nih.gov

The mechanism of action for such compounds involves their binding to β-amyloid, which is believed to be a central event in the amyloid cascade hypothesis of Alzheimer's disease. nih.gov By targeting these plaques, researchers can not only visualize their distribution in the brain but also explore the potential for these derivatives to interfere with amyloid aggregation and its downstream neurotoxic effects. The development of such agents underscores the potential of the this compound framework in creating tools and potential therapeutics for neurodegenerative disorders. nih.gov

Table 1: Investigational Pyridine Derivatives in Neurological Disorder Research

| Compound | Target | Application | Key Finding |

| [¹⁸F]MK-3328 | β-amyloid plaques | PET Imaging Agent for Alzheimer's Disease | Demonstrates high affinity for β-amyloid plaques, enabling their visualization in the brain. nih.gov |

| Coumarin-Pyridine Hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Multi-target agents for Alzheimer's Disease | Exhibit potent inhibition of both AChE and BuChE, suggesting a role in managing symptoms of Alzheimer's. frontiersin.org |

Antidiabetic Research Contexts

Derivatives of this compound have shown significant promise in the field of metabolic diseases, particularly type 2 diabetes. Research has focused on their ability to modulate key biological targets involved in glucose homeostasis.

One of the most notable derivatives in this area is BMS-903452, a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119). nih.govacs.org GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. nih.govncats.io Its activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. acs.org This dual action offers the potential for more effective glycemic control. acs.org

In preclinical studies, BMS-903452 was shown to be effective in both acute and chronic rodent models of diabetes. nih.govacs.org Further research into related GPR119 agonists with a piperidine-pyrimidine structure has also demonstrated their potential to lower blood glucose levels. nih.gov The development of these compounds highlights the utility of the this compound scaffold in designing novel antidiabetic agents. nih.govacs.org

Table 2: Research Findings for the GPR119 Agonist BMS-903452

| Parameter | Finding | Reference |

| Mechanism of Action | Potent and selective GPR119 agonist | nih.govacs.org |

| Biological Effect | Stimulates glucose-dependent insulin release and GLP-1 secretion | nih.govacs.org |

| Preclinical Efficacy | Effective in acute and chronic rodent models of diabetes | nih.govacs.org |

| Clinical Development | Has undergone Phase I clinical trials | ncats.io |

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine-containing compounds is an active area of research. While direct studies on this compound derivatives are limited, research on structurally related heterocyclic compounds provides insights into their possible mechanisms of action.